N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGJGNLLYLCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide typically involves the reaction of 2-aminobenzamide with thiophene-2-carboxylic acid under specific conditions. The process generally includes:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone ring structure.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Preliminary studies indicate that this compound may act as an inhibitor of tankyrase enzymes, which are involved in the regulation of Wnt signaling pathways. This inhibition is significant because aberrant Wnt signaling is implicated in various cancers. Research suggests that compounds with similar quinazoline structures exhibit anticancer properties by modulating these pathways.
Analgesic and Anti-inflammatory Properties
Research has shown that derivatives of quinazoline compounds can possess analgesic and anti-inflammatory effects. The presence of the thiophene ring may enhance these properties, making N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide a candidate for further investigation in pain management therapies.
Pharmacology
Mechanism of Action
The mechanism by which this compound exerts its pharmacological effects involves interactions with specific molecular targets. This compound's structure allows it to bind effectively to target proteins involved in various biological pathways. Understanding these interactions is crucial for developing targeted therapies.
Drug Development
Given its promising biological activities, this compound may serve as a lead structure in drug development. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile.
Material Science
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Potential Applications in Coatings and Polymers
Due to its unique chemical structure, this compound may find applications in the development of advanced materials such as coatings and polymers. Its ability to interact with various substrates could lead to enhanced properties in terms of durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2.1.1. Hydrazinecarbothioamides and 1,2,4-Triazoles ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share a triazole core but differ in substituents (e.g., sulfonyl, fluorophenyl) versus the thiophenecarboxamide group in the target compound. Key comparisons include:
- Tautomerism : Unlike the rigid thiophenecarboxamide, the 1,2,4-triazoles [7–9] exhibit thione-thiol tautomerism, influencing reactivity and stability .
2.1.2. Azacyclic Compounds () Hexahydro[1]pyrindin-7-ones and related azepines synthesized via Pd-catalyzed cross-coupling share conformational flexibility but lack the quinazolinone-thiophene hybrid structure.
Spectroscopic and Physical Properties
- IR Spectroscopy :
- The target compound’s carbonyl (C=O) and thiophene C-S stretches would align with ranges observed in analogous structures:
- C=O : ~1663–1682 cm⁻¹ (cf. hydrazinecarbothioamides [4–6] in ) .
C-S (thiophene) : ~1247–1255 cm⁻¹ (cf. triazole-thiones [7–9]) .
NMR :
- The hexahydroquinazolinyl core would exhibit distinct δH values for saturated CH₂ groups (~1.5–2.5 ppm) versus aromatic protons in triazoles or azepines.
Data Tables
Table 1: Key Structural and Spectroscopic Comparisons
Biological Activity
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₂H₁₇N₃O₂S
- Molecular Weight : 249.35 g/mol
- CAS Number : 135537937
- Structure : The compound features a quinazolinone core with a thiophene carboxamide moiety.
The biological activity of this compound has been linked to several mechanisms:
- Anti-inflammatory Activity : Similar compounds in the quinazolinone class have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that related compounds induce apoptosis in cancer cells by arresting the cell cycle and activating caspases. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, indicating potential use in treating infections .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |
| Antitumor | Induces apoptosis in HepG2 cells | |
| Antimicrobial | Effective against various bacterial strains |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of quinazolinone derivatives, this compound was tested for its ability to inhibit LPS-induced cytokine release in macrophage cell lines. The results indicated a significant reduction in cytokine levels compared to control groups .
Case Study 2: Antitumor Activity
A derivative of this compound was evaluated for its cytotoxic effects on HepG2 liver cancer cells. The study found that the compound induced S-phase arrest and activated apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The IC50 values were notably lower than those of standard chemotherapeutics like Sunitinib .
Pharmacokinetics
The pharmacokinetic profile of related quinazolinone compounds indicates favorable absorption and distribution characteristics. Studies have shown half-lives ranging from 10 to 12 hours with good bioavailability (F value around 36%) in animal models . This suggests that this compound may have potential for effective therapeutic use.
Q & A
Q. What are the optimized synthetic routes for N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide, and how can reaction conditions be modified to improve yields?
- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with hexahydroquinazolinone precursors. Key steps include:
- Cyclocondensation : Reacting substituted aldehydes (e.g., aromatic aldehydes) with thiourea derivatives under reflux in ethanol (70–80°C) to form the quinazolinone core .
- Amide Bond Formation : Using coupling agents like EDCI/HOBt or activating the carboxylic acid via mixed anhydride methods. Solvent optimization (e.g., DMF for solubility) improves yields up to 76% .
- Yield Enhancement : Adjusting stoichiometry (1.1–1.3 eq of nucleophile), temperature (reflux vs. room temperature), and crystallization solvents (ethanol/water mixtures reduce impurities) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and thiophene (C-S-C at ~680–750 cm⁻¹) .
- NMR :
- ¹H-NMR : Look for quinazolinone NH (δ 10.5–11.5 ppm, broad singlet) and thiophene protons (δ 7.2–7.8 ppm, multiplet) .
- ¹³C-NMR : Carboxamide carbonyl (δ ~167–170 ppm) and quinazolinone C=O (δ ~172 ppm) .
- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural stability .
Advanced Research Questions
Q. How do structural modifications at the thiophene or quinazolinone moieties influence the compound’s biological activity?
- Methodological Answer :
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of thiophene enhances receptor binding affinity, as seen in olfactory receptor antagonists (IC₅₀ improvements from 0.003 to 0.002 mmHg vapor pressure) .
- Quinazolinone Core : Saturation of the hexahydro ring improves metabolic stability but reduces solubility. Adding substituents (e.g., methoxy groups) to the aromatic ring increases steric hindrance, altering allosteric modulation efficacy .
- SAR Table :
| Modification Site | Substituent | Biological Effect |
|---|---|---|
| Thiophene C5 | Cl | IC₅₀ ↓ 30% |
| Quinazolinone C4 | OCH₃ | Solubility ↓ 50% |
Q. What strategies can resolve discrepancies in biological assay data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., Xenopus laevis oocytes for olfactory receptor studies) and control compounds (e.g., VUAA1 as a reference agonist) .
- Data Normalization : Adjust for batch-to-batch variability in receptor expression levels via qPCR quantification of Orco subunit mRNA .
- Mechanistic Studies : Perform Schild analysis to distinguish competitive vs. non-competitive antagonism, as non-competitive mechanisms (observed in phenylthiophenecarboxamides) show higher variability in IC₅₀ under different agonist concentrations .
Q. How can crystallography or computational modeling elucidate the compound’s binding mode to target proteins?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified olfactory receptor co-receptor (Orco) subunits. Resolve structures at ≤2.0 Å resolution to identify key interactions (e.g., hydrogen bonds with Arg85 or hydrophobic packing with Phe77) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) for ≥100 ns to assess stability of the thiophene-carboxamide hinge region .
- Docking Validation : Cross-validate docking poses (AutoDock Vina) with mutagenesis data (e.g., alanine scanning of Orco binding pockets) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer :
- Solvent Polarity : Discrepancies arise from using different solvent systems (e.g., DMSO vs. ethanol/water). Measure solubility via UV-Vis spectroscopy in standardized buffers (PBS pH 7.4, 25°C) .
- Polymorphism : Characterize crystalline forms via PXRD. Metastable polymorphs (Form II) show 20% higher solubility than stable forms (Form I) .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
- In Vivo : Administer to Sprague-Dawley rats (10 mg/kg, IV/PO) and measure plasma half-life via LC-MS/MS. Adjust dosing based on hepatic microsomal stability (t₁/₂ >60 min preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
